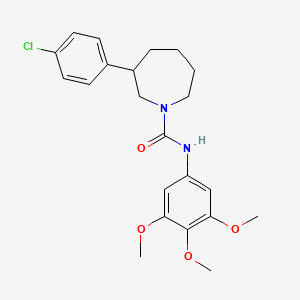

3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide, also known as CTAPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of azepane carboxamides and has been found to have potential therapeutic properties.

Scientific Research Applications

Green Chemistry Applications

Azepane derivatives, including azepanium ionic liquids, have been synthesized from azepane and exhibit promising applications in green chemistry due to their room temperature ionic liquid properties. These substances have been investigated for their potential in mitigating waste disposal issues in the polyamide industry, showcasing their utility in sustainable chemical processes. The study by Belhocine et al. (2011) demonstrates the transformation of azepane into quaternary azepanium salts, highlighting their significant electrochemical windows and potential as safe alternatives to volatile organic solvents in electrolytes (Belhocine et al., 2011).

Fluorescence Studies

Carboxamide derivatives have been analyzed for their fluorescence quenching properties in various solvents, providing insights into quenching mechanisms and molecular interactions. Patil et al. (2012) conducted studies on biologically active carboxamide, exploring its fluorescence quenching by aniline and carbon tetrachloride. This research offers valuable information on the static and dynamic quenching processes, which could inform the development of fluorescence-based sensors and analytical techniques (Patil et al., 2012).

Materials Science Applications

The incorporation of carboxamide functionalities into materials has been explored for creating novel polyamides and polysilsesquioxanes with specific thermal and pH-responsive properties. Research by Minami et al. (2011) on polysilsesquioxanes containing carboxylic acid groups demonstrates the development of thermoresponsive materials, which could have applications in smart coatings and drug delivery systems (Minami et al., 2011).

properties

IUPAC Name |

3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O4/c1-27-19-12-18(13-20(28-2)21(19)29-3)24-22(26)25-11-5-4-6-16(14-25)15-7-9-17(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKAWWNLJBENSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2978416.png)

![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)

![9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride](/img/structure/B2978423.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2978426.png)

![1-(4-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978429.png)

![5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2978430.png)

![N-[(1-Ethyl-2-oxopyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2978431.png)

![5-[(4-bromophenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2978433.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2978436.png)

![2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B2978438.png)